Cas no 2549133-29-9 (N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide)

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide is a synthetic organic compound featuring a methanesulfonyl-substituted propenyl group linked to a benzamide core with a thiophene moiety. This structure confers potential reactivity and binding affinity, making it useful in medicinal chemistry and pharmaceutical research. The presence of the methanesulfonyl group enhances electrophilic character, while the thiophene ring contributes to π-conjugation, potentially improving interactions with biological targets. Its well-defined stereochemistry (E-configuration) ensures consistent reactivity. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules or as a scaffold for drug discovery, particularly in targeting enzymes or receptors where sulfonyl and aromatic functionalities are critical.
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide structure
2549133-29-9 structure
商品名:N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide
CAS番号:2549133-29-9
MF:C15H15NO3S2
メガワット:321.414501428604
CID:5315524
PubChem ID:154883331

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide 化学的及び物理的性質

名前と識別子

    • 2549133-29-9
    • AKOS040732077
    • F9994-4863
    • N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide
    • N-[3-(Methylsulfonyl)-2-propen-1-yl]-4-(3-thienyl)benzamide
    • インチ: 1S/C15H15NO3S2/c1-21(18,19)10-2-8-16-15(17)13-5-3-12(4-6-13)14-7-9-20-11-14/h2-7,9-11H,8H2,1H3,(H,16,17)
    • InChIKey: UGBFFUCJAMSEMI-UHFFFAOYSA-N
    • ほほえんだ: C(NCC=CS(C)(=O)=O)(=O)C1=CC=C(C2C=CSC=2)C=C1

計算された属性

  • せいみつぶんしりょう: 321.04933569g/mol
  • どういたいしつりょう: 321.04933569g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 474
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 99.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 密度みつど: 1.292±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 578.6±50.0 °C(Predicted)
  • 酸性度係数(pKa): 13.85±0.46(Predicted)

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F9994-4863-20μmol
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide
2549133-29-9
20μmol
$118.5 2023-09-07
Life Chemicals
F9994-4863-3mg
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide
2549133-29-9
3mg
$94.5 2023-09-07
Life Chemicals
F9994-4863-30mg
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide
2549133-29-9
30mg
$178.5 2023-09-07
Life Chemicals
F9994-4863-100mg
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide
2549133-29-9
100mg
$372.0 2023-09-07
Life Chemicals
F9994-4863-2mg
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide
2549133-29-9
2mg
$88.5 2023-09-07
Life Chemicals
F9994-4863-10μmol
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide
2549133-29-9
10μmol
$103.5 2023-09-07
Life Chemicals
F9994-4863-25mg
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide
2549133-29-9
25mg
$163.5 2023-09-07
Life Chemicals
F9994-4863-5μmol
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide
2549133-29-9
5μmol
$94.5 2023-09-07
Life Chemicals
F9994-4863-15mg
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide
2549133-29-9
15mg
$133.5 2023-09-07
Life Chemicals
F9994-4863-5mg
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide
2549133-29-9
5mg
$103.5 2023-09-07

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide 関連文献

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamideに関する追加情報

N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide: A Comprehensive Overview

N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide, also known by its CAS number 2549133-29-9, is a complex organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development, material synthesis, and analytical chemistry. Recent advancements in synthetic methodologies and computational modeling have further highlighted its versatility and utility.

The molecular structure of N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide comprises a benzamide core, a methanesulfonyl group, and a thiophene ring. These functional groups contribute to its reactivity, stability, and compatibility with diverse chemical environments. The presence of the thiophene ring introduces aromaticity and potential for conjugation, which can enhance electronic properties. Meanwhile, the methanesulfonyl group imparts electrophilic characteristics, making it suitable for various substitution reactions.

Recent studies have focused on the synthesis of this compound using multi-step strategies that emphasize efficiency and scalability. Researchers have employed advanced catalytic systems and optimized reaction conditions to achieve high yields and purity levels. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality. Such advancements underscore the importance of continuous innovation in synthetic chemistry.

In terms of applications, N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide has shown promise in the development of bioactive compounds. Its structure allows for potential interactions with biological targets, such as enzymes or receptors, making it a valuable candidate in drug discovery programs. Additionally, its stability under physiological conditions suggests suitability for therapeutic applications.

The compound's unique electronic properties also make it an attractive candidate for use in materials science. Its ability to form stable complexes with metal ions has been explored in the context of catalysis and sensor development. Furthermore, its compatibility with various polymer matrices has led to investigations into its use as a functional additive in advanced materials.

From an analytical perspective, the compound serves as a useful reference standard due to its well-defined structure and spectral characteristics. Its application in chromatographic separations and spectroscopic analyses has been documented, highlighting its role in quality control and analytical method development.

Looking ahead, ongoing research is focused on expanding the scope of applications for N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide. Efforts are underway to explore its potential as a building block for more complex molecules, leveraging its modular structure for diversification. Additionally, computational studies are being conducted to predict its behavior under various environmental conditions, which will aid in optimizing its use across different industries.

In conclusion, N-(2E)-3-Methanesulfonylprop--en--1-yl--4-(thiophen- strong>-< strong> strong> strong> strong> strong> strong> strong> strong> em> em> em> em> em> em> em>

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